(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
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Overview
Description
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylsulfanyl group attached to a three-carbon backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-chloropropanol.
Nucleophilic Substitution: The hydroxyl group of ®-2-chloropropanol is converted to a leaving group, often through the formation of a tosylate intermediate. This intermediate then undergoes nucleophilic substitution with a methylthiolate anion to introduce the methylsulfanyl group.
Amination: The resulting ®-1-chloro-3-(methylsulfanyl)propan-2-ol is subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with electrophiles, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Esters, ethers.
Scientific Research Applications
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to its biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group may also participate in hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride: The enantiomer of the compound with opposite stereochemistry.
1-amino-3-(methylsulfanyl)propan-2-ol: The free base form without the hydrochloride salt.
1-amino-3-(ethylsulfanyl)propan-2-ol hydrochloride: A similar compound with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the methylsulfanyl group also imparts distinct chemical properties compared to other similar compounds.
Properties
CAS No. |
2866253-66-7 |
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Molecular Formula |
C4H12ClNOS |
Molecular Weight |
157.66 g/mol |
IUPAC Name |
(2R)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
HWYBWSDKBHSXQL-PGMHMLKASA-N |
Isomeric SMILES |
CSC[C@@H](CN)O.Cl |
Canonical SMILES |
CSCC(CN)O.Cl |
Origin of Product |
United States |
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